![molecular formula C12H16BrNO B1445356 [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS No. 1296224-87-7](/img/structure/B1445356.png)

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Descripción general

Descripción

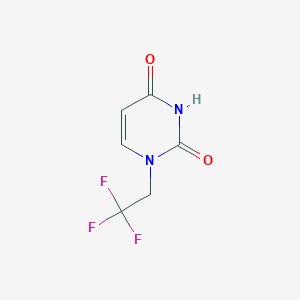

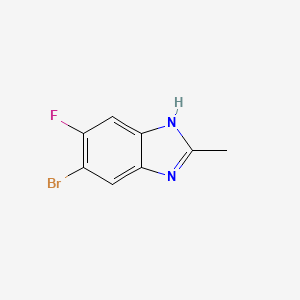

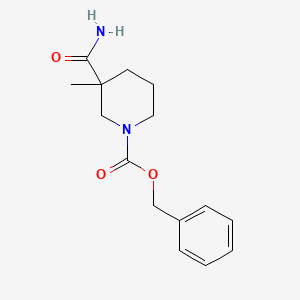

“[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol” is a compound with the molecular formula C12H16BrNO . It is related to the class of compounds known as piperidones, which are of particular interest due to their unique biochemical properties .

Synthesis Analysis

Piperidones, including “[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol”, are typically synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

The molecular structure of “[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol” consists of a piperidine ring attached to a bromophenyl group and a methanol group . The exact mass of the compound is 269.04153 g/mol .Physical And Chemical Properties Analysis

“[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol” has a molecular weight of 270.17 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The compound has a topological polar surface area of 23.5 Ų .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis Techniques and Crystal Structure : The compound [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol has been synthesized using various techniques, including condensation reactions and substitution reactions. These processes involve different solvents and bases, with the structural characterization typically achieved through spectroscopic techniques and X-ray crystallography. The crystal structure of similar compounds often reveals a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom, indicating significant stability and potential for further chemical modifications (Girish et al., 2008); (Karthik et al., 2021).

Applications in Drug Synthesis and Medicinal Chemistry

Antitubercular Activities : Certain derivatives of piperidin-4-yl methanol, including those with cyclopropyl and aryl methanones, have been studied for their antitubercular activities. These compounds showed significant inhibitory concentration against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. For example, specific compounds showed a high percentage of killing intracellular bacilli and were effective against multiple drug-resistant strains (Bisht et al., 2010).

Anticancer Potential : Piperidine derivatives, including those related to [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol, have been synthesized and evaluated for their anticancer effects. Compounds with substitutions at the N-terminal of the piperidine ring demonstrated antiproliferative activity against human leukemia cells, highlighting their potential in cancer treatment (Vinaya et al., 2011).

Chemical and Physical Properties

Thermal and Optical Properties : The thermal properties of compounds structurally similar to [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol have been studied. These studies provide insights into the stability and behavior of such compounds under various temperature conditions, which is crucial for their application in different environments (Karthik et al., 2021).

Adduct Formation and Intermolecular Interactions : The formation of adducts and the intermolecular interactions in similar compounds have been explored, particularly focusing on hydrogen bonding and pi interactions. Such studies are vital for understanding the reactivity and potential applications of these compounds in various chemical processes (Revathi et al., 2015).

Inhibition of Na+/K(+)-ATPase and Oncogene Activity : Certain bromo-phenyl piperidin methanone derivatives have shown the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting a potential therapeutic application in oncology (Lefranc et al., 2013).

Propiedades

IUPAC Name |

[1-(4-bromophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNNBADOYYSJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1445295.png)